2-(((4-BENZHYDRYL-1-PIPERAZINYL)IMINO)METHYL)-6-METHOXYPHENOL
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Overview
Description
2-(((4-BENZHYDRYL-1-PIPERAZINYL)IMINO)METHYL)-6-METHOXYPHENOL is a complex organic compound with the molecular formula C24H25N3O. It is known for its unique structure, which includes a benzhydryl group attached to a piperazine ring, further connected to a methoxyphenol moiety. This compound is of interest in various fields of scientific research due to its potential pharmacological properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-BENZHYDRYL-1-PIPERAZINYL)IMINO)METHYL)-6-METHOXYPHENOL typically involves the reaction of 4-benzhydryl-1-piperazine with 2-hydroxy-3-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(((4-BENZHYDRYL-1-PIPERAZINYL)IMINO)METHYL)-6-METHOXYPHENOL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Various substituted phenols or piperazines, depending on the nucleophile used.
Scientific Research Applications
2-(((4-BENZHYDRYL-1-PIPERAZINYL)IMINO)METHYL)-6-METHOXYPHENOL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies and its effects on cellular processes.
Medicine: Explored for its pharmacological properties, including potential use as an antihypertensive agent or calcium channel blocker.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(((4-BENZHYDRYL-1-PIPERAZINYL)IMINO)METHYL)-6-METHOXYPHENOL involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as a calcium channel blocker by inhibiting the influx of calcium ions into cells, thereby affecting cellular signaling pathways and physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(((4-BENZHYDRYL-1-PIPERAZINYL)IMINO)METHYL)-6-ETHOXYPHENOL
- 2-(((4-PHENYL-1-PIPERAZINYL)IMINO)METHYL)PHENOL
- 2-(((4-(4-METHYLBENZYL)-1-PIPERAZINYL)IMINO)METHYL)PHENOL
Uniqueness
2-(((4-BENZHYDRYL-1-PIPERAZINYL)IMINO)METHYL)-6-METHOXYPHENOL is unique due to its specific structural features, such as the methoxy group on the phenol ring and the benzhydryl group on the piperazine ring. These structural elements contribute to its distinct chemical and pharmacological properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
2-[(E)-(4-benzhydrylpiperazin-1-yl)iminomethyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c1-30-23-14-8-13-22(25(23)29)19-26-28-17-15-27(16-18-28)24(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-14,19,24,29H,15-18H2,1H3/b26-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UITQGBLFGUWVDH-LGUFXXKBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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